molecular formula C27H26O6S B3068125 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol CAS No. 25135-51-7

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol

Cat. No.: B3068125
CAS No.: 25135-51-7
M. Wt: 478.6 g/mol
InChI Key: ZUZZUJNBGCVPLQ-UHFFFAOYSA-N
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Description

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol and 4-(4-hydroxyphenyl)sulfonylphenol are organic compounds known for their significant roles in various chemical and industrial applications. These compounds are characterized by the presence of hydroxyphenyl groups, which contribute to their unique chemical properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of various polymers and resins. Their reactivity with different functional groups makes them valuable in creating complex molecular structures .

Biology

In biological research, these compounds are studied for their potential antioxidant properties. The presence of hydroxy groups allows them to scavenge free radicals, making them useful in developing new therapeutic agents .

Medicine

In medicine, derivatives of these compounds are explored for their potential use in drug development. Their ability to interact with biological molecules opens up possibilities for creating new pharmaceuticals .

Industry

Industrially, these compounds are used in the production of high-performance plastics and coatings. Their stability and reactivity make them suitable for applications requiring durable and resistant materials .

Mechanism of Action

Target of Action

Polysulfone, also known as 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol, is a type of polymer that is widely used in various industries, particularly in the manufacture of membranes for filtration and separation processes . The primary targets of Polysulfone are the substances that need to be separated or filtered, such as gases, liquids, or particulates.

Mode of Action

Polysulfone operates by providing a semi-permeable barrier that allows certain substances to pass through while blocking others. The polymer chains in Polysulfone form a dense network that can be tailored to have specific pore sizes. This network acts as a sieve, allowing smaller molecules to pass through while larger ones are retained .

Pharmacokinetics

Its properties such as thermal stability, chemical resistance, and mechanical strength make it suitable for use in various applications, including medical devices .

Result of Action

The primary result of Polysulfone’s action is the separation of substances based on their size. In a filtration process, this results in a filtrate that is free of larger particles, and a retentate that contains these particles. This can be used to purify water, separate gases, or remove waste products from the blood in a dialysis machine .

Action Environment

The action of Polysulfone can be influenced by various environmental factors. For example, temperature can affect the flexibility and permeability of the Polysulfone membrane. Similarly, the pH of the solution can affect the stability of the membrane. Polysulfone is known for its excellent chemical resistance, which allows it to maintain its properties in a wide range of environments .

Future Directions

Polysulfone-based electrolyte membranes and its composites are being explored for their potential in fuel cell applications . The current gap between industrial needs and academic research in designing high-performance thin-film composite membranes, and potential research directions for advancing interfacial polymerization-based fabrication processes have been discussed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of phenol with acetone in the presence of an acid catalystThe reaction conditions include maintaining a temperature range of 50-60°C and using a strong acid such as hydrochloric acid as the catalyst .

For 4-(4-hydroxyphenyl)sulfonylphenol, the synthesis involves the sulfonation of phenol using sulfuric acid. The reaction is carried out at elevated temperatures, typically around 100-120°C, to ensure complete sulfonation .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both compounds can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxy groups.

    Substitution: The hydroxy groups in these compounds can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can yield 4-[2-(4-oxophenyl)propan-2-yl]phenol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol and 4-(4-hydroxyphenyl)sulfonylphenol lies in their specific reactivity and the presence of both hydroxy and sulfonyl groups. This combination allows for a wide range of chemical reactions and applications, making them versatile compounds in various fields .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.C12H10O4S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-10,16-17H,1-2H3;1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZZUJNBGCVPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31497-85-5
Details Compound: Bisphenol A-4,4′-dihydroxydiphenyl sulfone copolymer
Record name Bisphenol A-4,4′-dihydroxydiphenyl sulfone copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31497-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Semi-transparent beige pellets; [Acros Organics MSDS]
Record name Polysulfone resin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16751
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Polysulfone doesn't have a single, simple molecular formula like small molecules. It's a polymer, meaning it's made of repeating structural units. The most common type, often just called "polysulfone," has the repeating unit: [-C27H22O4S-]n. The "n" indicates that this unit repeats many times over.

ANone: Molecular weight significantly influences polysulfone's characteristics. Higher molecular weight typically translates to increased mechanical strength, higher glass transition temperature, and improved chemical resistance [, , ].

ANone: Fourier Transform Infrared Spectroscopy (FTIR) is widely employed to identify functional groups and study chemical modifications in polysulfone [, , , ]. X-ray diffraction (XRD) helps analyze its crystalline structure and chain packing behavior [, , ].

ANone: Polysulfone is known for its excellent thermal stability, with a high glass transition temperature (Tg) usually above 180°C. This makes it suitable for applications requiring heat resistance [, , , ].

ANone: Polysulfone's inherent properties, including good mechanical strength, thermal stability, and chemical resistance, make it well-suited for membrane applications [, , ]. Additionally, its ability to undergo modifications to tailor its hydrophilicity and separation properties further enhances its versatility for membrane-based processes [, ].

ANone: Incorporating hydrophilic additives like polyethylene glycol (PEG) during membrane preparation [], surface modifications through techniques such as UV irradiation [], and blending with hydrophilic polymers like polyvinylpyrrolidone (PVP) [] are common strategies to enhance the hydrophilicity of polysulfone membranes.

ANone: Polysulfone hollow fiber membranes are extensively employed in hemodialysis due to their biocompatibility, high permeability, and efficiency in removing toxins from the blood [, ]. Their ability to effectively remove larger molecules like beta 2-microglobulin while minimizing albumin loss makes them particularly advantageous [, ].

ANone: Blending polysulfone with epoxy resin improves interfacial adhesion to reinforcing materials like glass fibers, leading to enhanced mechanical properties in composites [, ]. This modification is particularly beneficial for applications demanding high strength and durability.

ANone: Absolutely. Its properties lend themselves well to diverse fields. Researchers have explored its use in:

  • High-frequency dielectric materials: Studies have evaluated polysulfone's dielectric properties, showing potential in high-frequency applications like printed circuit boards [].
  • Biomedical applications: Its biocompatibility makes it suitable for medical devices. Research has looked at modified polysulfone for improved blood compatibility in hemocathartic membranes [].

ANone: Chemical treatments can significantly alter polysulfone's surface characteristics. For instance, chloromethylation and quaternization introduce polar groups, increasing hydrophilicity and impacting its interaction with water and other molecules []. This is vital for applications like membrane separation and biomaterial interactions.

ANone: Plasma treatment offers a versatile method to modify polysulfone surfaces. It introduces functional groups, increases surface energy, and improves wettability [, ]. This technique is valuable for enhancing adhesion, biocompatibility, and other surface-dependent properties.

ANone: Polysulfone is generally considered non-biodegradable, meaning it doesn't readily decompose in the environment []. This characteristic, while beneficial for durability, raises concerns regarding its disposal and potential environmental impact.

ANone: The non-biodegradable nature of polysulfone necessitates proper waste management practices to prevent its accumulation in landfills []. Research into alternative, more environmentally friendly polymers and recycling methods for polysulfone is crucial for sustainable development.

ANone: Current research on polysulfone spans various directions:

  • Novel composite materials: Scientists are exploring the incorporation of nanomaterials like graphene oxide and chitin nanocrystallines to further enhance the mechanical, thermal, and functional properties of polysulfone composites [, ].
  • Improved membrane performance: Efforts are underway to develop polysulfone membranes with enhanced selectivity, permeability, and antifouling properties for applications like water purification, gas separation, and biomolecule separation [, ].
  • Biomedical advancements: Researchers are investigating modified polysulfone materials with improved biocompatibility and functionality for use in implants, drug delivery systems, and tissue engineering scaffolds [, ].

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